2-(4-Bromophenyl)benzimidazole
Overview
Description
2-(4-Bromophenyl)benzimidazole (CAS 2622-74-4) is an organic compound with the molecular formula C13H9BrN2. It has a molecular weight of 273.13 g/mol and is sold as a white crystalline powder . This compound is used in proteomics research .
Synthesis Analysis
The synthesis of 2-(4-Bromophenyl)benzimidazole involves the reaction of O-phenylenediamine and 4-bromo benzoic acid treated with polyphosphoric acid . Another approach involves the use of engineered MgO supported on dendritic fibrous nano silica (MgO@DFNS) as a sustainable heterogeneous catalyst .Molecular Structure Analysis
The molecular structure of 2-(4-Bromophenyl)benzimidazole includes a benzimidazole ring with a 4-bromophenyl group . A detailed vibrational spectra and DFT study of this molecule can be found in a published paper .Physical And Chemical Properties Analysis
2-(4-Bromophenyl)benzimidazole is a solid at 20 degrees Celsius . It appears as a white to brown powder or crystal .Scientific Research Applications
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Organic Synthesis
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Medicinal Chemistry
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Anticancer Agents
- Benzimidazole derivatives have been intensively studied to use as a new generation of anticancer agent .
- The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .
- The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) also caused significant increase of anticancer activity .
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Firefighting Equipment
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Antiviral and Antihistamine Agents
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Antimicrobial Activities
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Functional Metal Complexes
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Antiproliferative Activities
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Antifungal Activities
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Functional Metal Complexes
Safety And Hazards
Future Directions
Benzimidazole and its derivatives, including 2-(4-Bromophenyl)benzimidazole, are an active and attractive topic of medicinal chemistry. They are being increasingly explored for their wide range of pharmacological activities . The development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry .
properties
IUPAC Name |
2-(4-bromophenyl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWMGOSKROWAIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301527 | |
Record name | 2-(4-Bromophenyl)benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80301527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)benzimidazole | |
CAS RN |
2622-74-4 | |
Record name | 2622-74-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144032 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-Bromophenyl)benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80301527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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